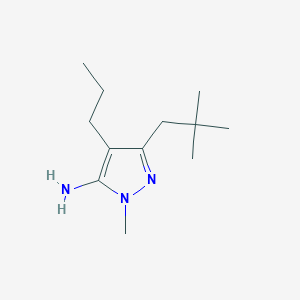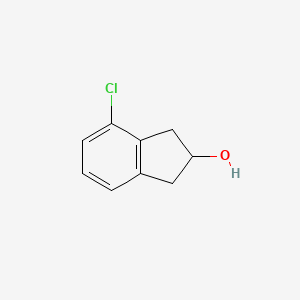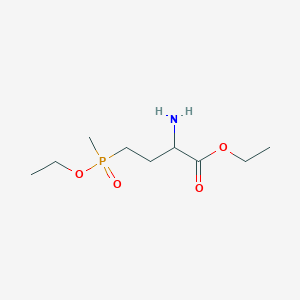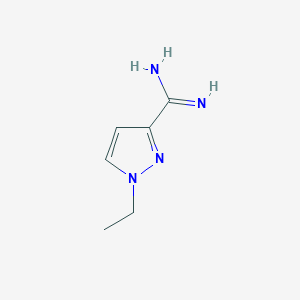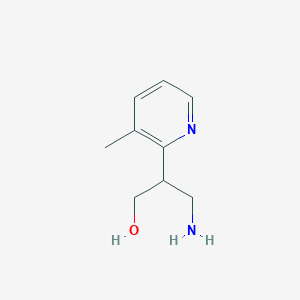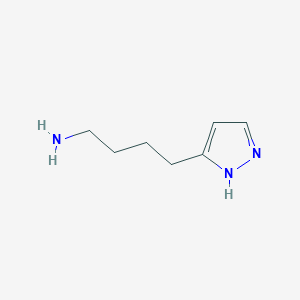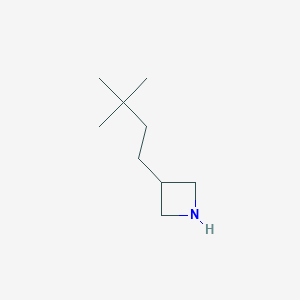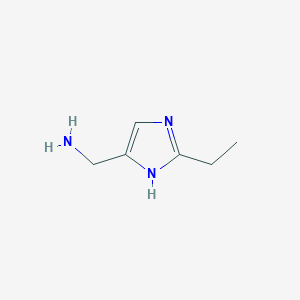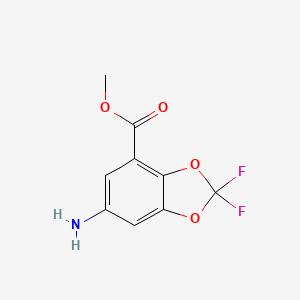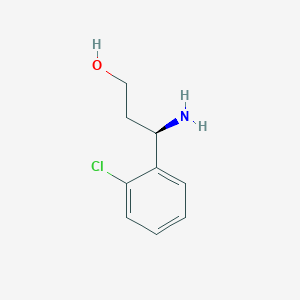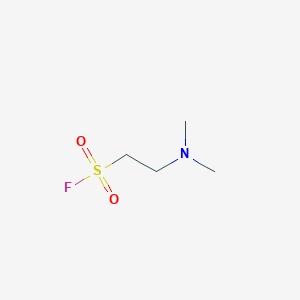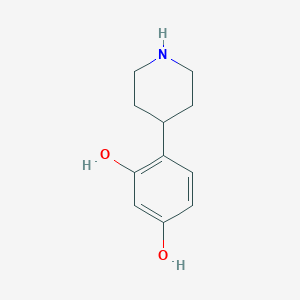
4-(Piperidin-4-YL)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-4-YL)benzene-1,3-diol is an organic compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-YL)benzene-1,3-diol typically involves a multi-step process. One common method includes the hydrogenation of an intermediate compound, such as tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate, in the presence of a palladium-based catalyst in a polar solvent . This reaction is followed by treatment with an inorganic or organic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-(Piperidin-4-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.
科学的研究の応用
4-(Piperidin-4-YL)benzene-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(Piperidin-4-YL)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
4-(Piperidin-4-YL)phenol: Similar structure but with only one hydroxyl group.
4-(Piperidin-4-YL)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.
4-(Piperidin-4-YL)benzene-1,4-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
4-(Piperidin-4-YL)benzene-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-piperidin-4-ylbenzene-1,3-diol |
InChI |
InChI=1S/C11H15NO2/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
InChIキー |
CHWVVOMYPNFTEX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


